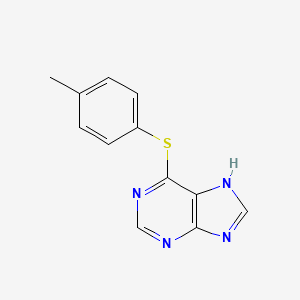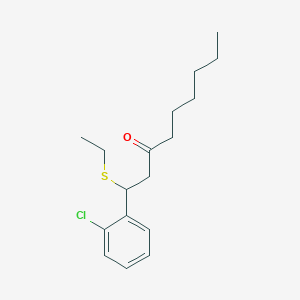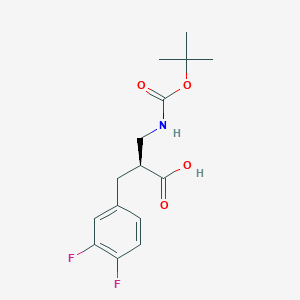
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-8-yl acetate moiety, which is a derivative of chromone, a naturally occurring compound found in many plants. The presence of the dimethylaminopropyl group adds to its versatility in chemical reactions and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate typically involves the esterification of 4-oxo-2-phenylchromen-8-yl acetic acid with 3-dimethylaminopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromone moiety to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce chromanol derivatives .
Scientific Research Applications
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to bioactive natural products.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate involves its interaction with specific molecular targets and pathways. The chromone moiety can interact with enzymes and receptors, modulating their activity. The dimethylaminopropyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-phenylchromen-8-yl acetate
- 3-Dimethylaminopropyl 4-oxo-2-phenylchromen-8-yl ether
- 2-Phenylchromen-8-yl acetate
Uniqueness
3-Dimethylaminopropyl 2-(4-oxo-2-phenyl-chromen-8-yl)acetate stands out due to the presence of the dimethylaminopropyl group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Properties
CAS No. |
87626-60-6 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3 |
InChI Key |
DVXVABXMIWZNKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


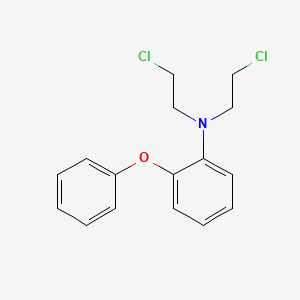
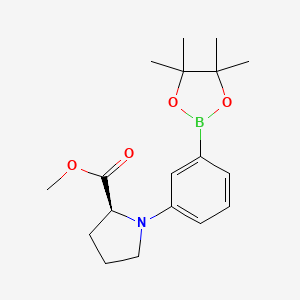
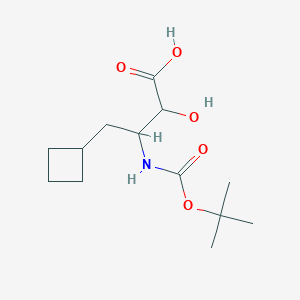
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
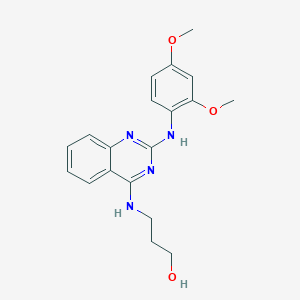

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
